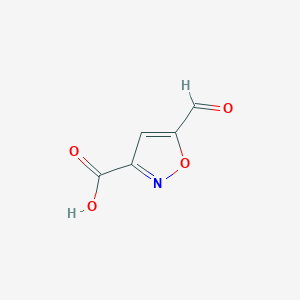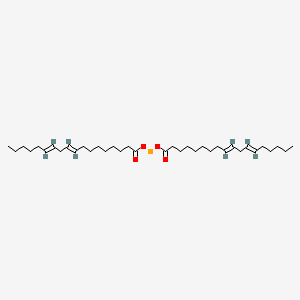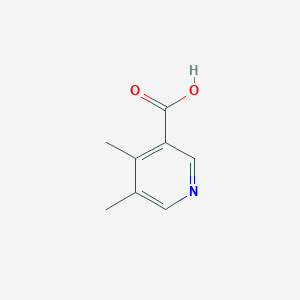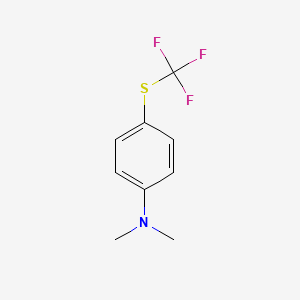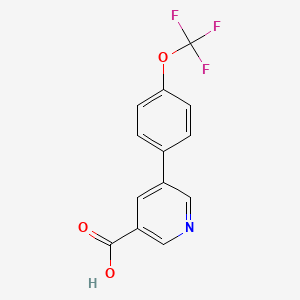
5-(4-(Trifluoromethoxy)phenyl)nicotinic acid
説明
“5-(4-(Trifluoromethoxy)phenyl)nicotinic acid” is a heterocyclic organic compound . Its IUPAC name is 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid . The molecular weight is 283.2 and the molecular formula is C13H8F3NO3 .
Molecular Structure Analysis
The molecular structure of “5-(4-(Trifluoromethoxy)phenyl)nicotinic acid” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a carboxylic acid group and a phenyl group. The phenyl group has a trifluoromethoxy substituent .
Physical And Chemical Properties Analysis
“5-(4-(Trifluoromethoxy)phenyl)nicotinic acid” is a solid at room temperature . It has a molecular weight of 283.2 and a molecular formula of C13H8F3NO3 . It has 7 H-Bond acceptors and 1 H-Bond donor .
科学的研究の応用
Antibacterial Activity
The trifluoromethoxy group in phenylboronic acids has been studied for its structural, physicochemical, and antibacterial properties. These compounds, including those related to 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid, have shown potential in combating bacterial strains such as Escherichia coli and Bacillus cereus. The introduction of the -OCF3 group influences the acidity and, consequently, the antibacterial potency of these molecules .
Electrochromic Materials
In the field of materials science, derivatives of 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid have been utilized in the synthesis of electrochromic polymers. These polymers exhibit color changes when subjected to electric fields and have applications in smart windows, auto-dimming mirrors, and energy storage devices. The electron-withdrawing trifluoromethoxy unit in the side chain of these polymers affects their HOMO and LUMO energy levels, leading to varied electrochromic behaviors .
Organic Synthesis
The trifluoromethoxy group is a significant substituent in organic chemistry due to its electron-withdrawing properties. Compounds with this group, like 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid, are used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors and antituberculosis drugs. They serve as reactants in palladium-catalyzed coupling reactions and direct arylation reactions, highlighting their versatility in chemical synthesis .
Biochemical Research
In biochemistry, the trifluoromethoxy group’s stability and reactivity make it a valuable moiety for studying enzyme interactions and metabolic pathways. Compounds like 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid can be used to investigate the biochemical properties of enzymes and receptors, providing insights into their function and potential drug interactions .
Pharmacological Studies
The pharmacological applications of 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid include its use as a precursor or intermediate in drug development. Its unique structure allows for the exploration of new therapeutic agents, particularly in the areas of cancer treatment and infectious diseases. Researchers utilize this compound to develop novel drugs with improved efficacy and reduced side effects .
Environmental Science
While direct applications in environmental science are not explicitly documented for 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid, related compounds with trifluoromethoxy groups are of interest due to their potential environmental persistence and activity. Understanding the environmental fate and impact of such compounds is crucial for assessing their safety and ecological effects .
Safety and Hazards
特性
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGFIIFSNCNIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646969 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Trifluoromethoxy)phenyl)nicotinic acid | |
CAS RN |
898796-62-8 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



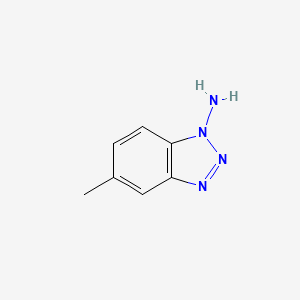
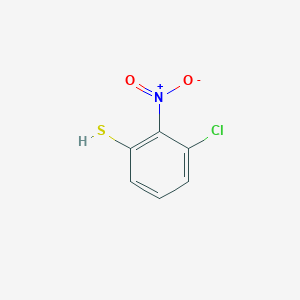


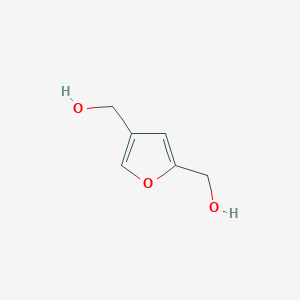
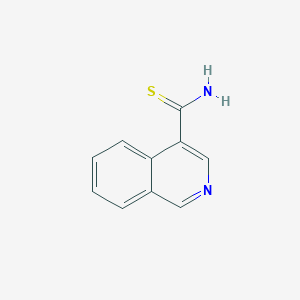
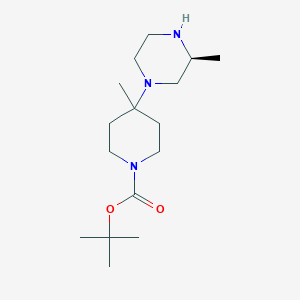

![[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium methyl sulphate](/img/no-structure.png)
